molecular formula C15H19N5O B2884223 5-Methoxy-4-(4-methylpiperazino)-2-(2-pyridinyl)pyrimidine CAS No. 338772-37-5

5-Methoxy-4-(4-methylpiperazino)-2-(2-pyridinyl)pyrimidine

Cat. No.: B2884223
CAS No.: 338772-37-5
M. Wt: 285.351
InChI Key: NJMDYQULQGQEIF-UHFFFAOYSA-N
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Description

5-Methoxy-4-(4-methylpiperazino)-2-(2-pyridinyl)pyrimidine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a pyrimidine core, a privileged scaffold in pharmaceuticals known for its versatility and ability to interact with diverse biological targets by forming hydrogen bonds and acting as a bioisostere for other aromatic systems . The specific substitution pattern on this molecule—including a methoxy group, a 4-methylpiperazino group, and a 2-pyridinyl group—makes it a valuable intermediate for constructing novel molecules. Pyrimidine-based compounds are extensively investigated for their therapeutic potential. They have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties . In oncology research, pyrimidine derivatives are prominent as inhibitors of critical targets such as the Epidermal Growth Factor Receptor (EGFR), which plays a key role in cellular proliferation and survival in various cancers . The structural motifs present in this compound are commonly found in molecules designed to modulate kinase activity. This product is intended for use in laboratory research as a building block or precursor in the synthesis of more complex compounds for biological screening and structure-activity relationship (SAR) studies. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

5-methoxy-4-(4-methylpiperazin-1-yl)-2-pyridin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-19-7-9-20(10-8-19)15-13(21-2)11-17-14(18-15)12-5-3-4-6-16-12/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMDYQULQGQEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC=C2OC)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-(4-methylpiperazino)-2-(2-pyridinyl)pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors such as β-diketones with guanidine derivatives.

    Introduction of the pyridinyl group: This step might involve nucleophilic substitution reactions where a pyridinyl halide reacts with the pyrimidine core.

    Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions where the piperazine derivative is introduced to the pyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions might target the pyridinyl or pyrimidine rings, potentially leading to the formation of dihydropyrimidines or dihydropyridines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halides (e.g., methyl iodide) or nucleophiles (e.g., amines) under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyrimidine carboxylic acids, while reduction could produce dihydropyrimidines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Methoxy-4-(4-methylpiperazino)-2-(2-pyridinyl)pyrimidine would depend on its specific biological target. Generally, such compounds might:

    Bind to enzymes or receptors: Inhibiting or activating their function.

    Interfere with nucleic acids: Affecting processes like DNA replication or transcription.

    Modulate signaling pathways: Influencing cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The methoxy group in the target compound improves hydrophilicity compared to lipophilic groups like trifluoromethyl (CF₃) or chlorophenyl .

Synthetic Yields: Derivatives with bulky substituents (e.g., 4-n-Hexyl-6-(5-methyl-3-furyl)-2-(4-methylpiperazino)pyrimidine) show lower yields (22–29%) due to steric hindrance, whereas simpler analogues achieve up to 73% yields . The target compound’s purity (>90%) suggests optimized purification protocols despite moderate synthetic yields typical for this class .

Pharmacological and Physicochemical Properties

  • Receptor Selectivity : The 2-pyridinyl group may enhance binding to kinase domains or serotonin receptors compared to furyl or phenyl substituents, as seen in related pyrimidines .
  • Metabolic Stability: The 4-methylpiperazino group likely improves metabolic stability over unmodified piperazine (e.g., in 5-Methoxy-4-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine) by reducing oxidation susceptibility .

Biological Activity

5-Methoxy-4-(4-methylpiperazino)-2-(2-pyridinyl)pyrimidine (CAS No. 338772-37-5) is a synthetic organic compound belonging to the pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H19N5OC_{15}H_{19}N_{5}O with a molecular weight of approximately 285.35 g/mol. The compound features a methoxy group, a piperazine moiety, and a pyridinyl group, which may contribute to its unique biological properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that pyrimidine derivatives can inhibit tumor cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrimidine compound effectively inhibited the growth of several cancer cell lines, suggesting potential therapeutic applications for the original compound in oncology.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrimidines are known to exhibit activity against various bacteria and fungi. The presence of the piperazine group may enhance this activity by improving the compound's solubility and permeability across microbial membranes.

Research Finding : In vitro assays have shown that derivatives of this compound possess inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may bind to specific enzymes or receptors, inhibiting their function. This is common among many pyrimidine derivatives that target kinases involved in cancer progression.
  • Nucleic Acid Interaction : It may interfere with DNA or RNA synthesis, affecting cellular replication processes.
  • Signaling Pathway Modulation : The compound could modulate key signaling pathways such as those involved in apoptosis or cell proliferation, potentially leading to programmed cell death in cancer cells .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrimidine Core : This can be achieved through condensation reactions involving β-diketones and guanidine derivatives.
  • Introduction of the Pyridinyl Group : Nucleophilic substitution reactions are employed where a pyridinyl halide reacts with the pyrimidine core.
  • Attachment of the Piperazine Moiety : This involves further nucleophilic substitutions to integrate the piperazine group into the structure .

Comparison with Similar Compounds

Compound NameStructureNotable Features
4-(4-Methylpiperazino)-2-(2-pyridinyl)pyrimidineLacks methoxy groupSimilar biological activity potential
5-Methoxy-2-(2-pyridinyl)pyrimidineLacks piperazine moietyDifferent binding affinities
5-Methoxy-4-(methylpiperazino)pyrimidineLacks pyridinyl groupAltered solubility and stability

The unique combination of functional groups in this compound may confer enhanced biological activities compared to its analogs.

Q & A

Basic Research Questions

Q. What are the optimized multi-step synthetic routes for 5-Methoxy-4-(4-methylpiperazino)-2-(2-pyridinyl)pyrimidine?

  • Methodological Answer : Synthesis typically involves sequential nucleophilic substitution and coupling reactions. For example, starting with a halogenated pyrimidine core, the 4-position is functionalized with 4-methylpiperazine via SNAr (nucleophilic aromatic substitution) under reflux in polar aprotic solvents (e.g., DMF) at 80–100°C. The 2-pyridinyl group is introduced via Suzuki-Miyaura coupling using a palladium catalyst . Optimization focuses on solvent selection (e.g., ethanol vs. THF), temperature control, and catalyst loading to improve yields (>70%) and purity (>95% HPLC).

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, piperazine multiplet at δ 2.5–3.0 ppm) and confirms regiochemistry .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (C₁₉H₂₂N₆O) with <2 ppm error .
  • HPLC-PDA : Assesses purity (>98%) using C18 columns and acetonitrile/water gradients .

Q. What initial biological screening assays are recommended to evaluate its bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Receptor Binding : Radioligand displacement assays for serotonin/dopamine receptors due to the piperazine moiety .

Advanced Research Questions

Q. How does regiochemical variation in substituents (e.g., methoxy vs. ethoxy) impact structure-activity relationships (SAR)?

  • Methodological Answer : Comparative SAR studies show that methoxy groups at the 5-position enhance solubility and metabolic stability, while bulkier alkoxy groups reduce CNS penetration. For example, replacing methoxy with ethoxy decreases IC₅₀ against kinase targets by 3-fold . Computational docking (AutoDock Vina) can model steric clashes with active sites .

Q. How can in silico approaches predict target engagement and pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate binding stability to targets (e.g., EGFR) over 100 ns trajectories using GROMACS .
  • ADMET Prediction : Tools like SwissADME estimate logP (~2.5), BBB permeability (low), and CYP450 inhibition risks .
  • Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonding with pyrimidine N1) using Schrödinger .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Dose-Response Curves : Validate discrepancies using standardized assays (e.g., fixed ATP concentrations in kinase assays) .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed effects .
  • Structural Analog Comparison : Benchmark against analogs like 4-(4-methylpiperazino)-6-methoxy-2-phenylpyrimidine to isolate substituent effects .

Q. How is X-ray crystallography used to confirm the compound’s solid-state structure?

  • Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation) resolves the pyrimidine core’s planarity and piperazine chair conformation. Key metrics include:

  • Space Group : P2₁/c .
  • Hydrogen Bonding : N–H⋯O interactions stabilize crystal packing (distance: 2.8–3.0 Å) .
  • Torsion Angles : Confirm steric compatibility with biological targets (e.g., dihedral angle <10° for optimal receptor fit) .

Q. What experimental designs assess stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to pH 1–9 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS .
  • Plasma Stability : Incubate in human plasma (37°C, 1 hr) with EDTA to inhibit esterases; quantify parent compound loss .
  • Light/Heat Stress : Accelerated stability testing (ICH guidelines) with Q1/Q2 impurity profiling .

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